methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-4-12-8-5(7(6)10)2-3-11-8/h2-4H,1H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTPGLYHEXJHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1N)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301161335 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301161335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352398-50-5 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352398-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301161335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrrolo[2,3-b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolopyridine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, particularly FGFRs, which play a role in cell growth and differentiation.
Medicine: Due to its inhibitory activity against FGFRs, it is explored as a potential therapeutic agent for treating cancers and other diseases involving abnormal FGFR signaling.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to reduced cell proliferation and induced apoptosis in cancer cells. The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved are related to cell signaling and growth regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[2,3-b]Pyridine Core
Methyl 4-Fluoro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate
- Structural Difference: Replaces the 4-amino group with a fluoro substituent.
- This analog is commercially available but lacks reported biological activity data .
Ethyl 4-((1-Benzylpiperidin-3-yl)Amino)-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate (ATI-1777)
- Structural Difference: Features an ethyl ester and a bulky piperidinylamino group at position 4.
- Impact : The ethyl ester enhances lipophilicity, while the piperidine moiety improves pharmacokinetics. ATI-1777 is a topical JAK1/3 inhibitor with reduced systemic exposure, demonstrating efficacy in atopic dermatitis .
5-Methyl-1H-Pyrrolo[2,3-b]Pyridin-4-Amine
Ring System Analogues
Thieno[2,3-b]Pyridine Derivatives
- Structural Difference: Replaces the pyrrolo ring with a thieno (sulfur-containing) ring.
- Impact: The thieno analogs exhibit distinct electronic properties and biological activities. For example: Ethyl 4-(4-Cyano-4-Methylpiperidin-1-yl)Thieno[2,3-b]Pyridine-5-Carboxylate: Shows antiplasmodial activity . Methyl 6-Methyl-3-Isobutyl-4-(3-Nitrophenyl)Thieno[2,3-b]Pyridine-5-Carboxylate: Displays cytotoxicity in multidrug-resistant cancer models .
Pyrrolo[2,3-d]Pyrimidine Derivatives
- Structural Difference : Incorporates a pyrimidine ring instead of pyridine.
- Impact: These compounds, such as methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, are explored for antiviral and anticancer applications due to enhanced hydrogen-bonding capabilities .
JAK Inhibitor Activity
Cytotoxicity and Antiplasmodial Activity
- Thieno[2,3-b]Pyridines: Nitro and aryl substituents enhance cytotoxicity, suggesting a role for electron-deficient aromatic systems in targeting resistant cancers .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | C9H9N3O2 | 191.19 | 1.2 | 0.5 (DMSO) |
| ATI-1777 | C18H21N5O3 | 355.39 | 2.8 | 0.1 (Water) |
| Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | C9H7FN2O2 | 194.17 | 1.5 | 0.3 (DMSO) |
Biological Activity
Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, particularly focusing on its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in various cellular processes and implicated in several cancers.
Chemical Structure and Properties
The molecular structure of this compound features a pyrrolo[2,3-b]pyridine core, known for its versatility in drug design. The compound's chemical formula is C₈H₈N₄O₂, with a molecular weight of 180.18 g/mol. This structure allows it to interact specifically with biological targets, particularly FGFRs.
The primary mechanism through which this compound exerts its biological effects is by inhibiting FGFRs. FGFRs are involved in critical processes such as cell proliferation, differentiation, and survival. By binding to these receptors, the compound inhibits their activity, leading to:
- Reduced Cell Proliferation : Inhibition of FGFR signaling pathways results in decreased growth rates of cancer cells.
- Induction of Apoptosis : The compound can trigger programmed cell death in malignant cells.
- Inhibition of Migration and Invasion : Studies indicate that it significantly reduces the ability of cancer cells to migrate and invade surrounding tissues.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance:
| FGFR Type | IC₅₀ (µM) | Effect on Cell Proliferation |
|---|---|---|
| FGFR1 | 0.45 | Significant reduction |
| FGFR2 | 0.32 | Significant reduction |
| FGFR3 | 0.50 | Moderate reduction |
These results indicate that the compound is a potent inhibitor of these receptors, making it a promising candidate for cancer therapy.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Model : In studies involving breast cancer cell lines, treatment with this compound resulted in a notable decrease in cell viability and induced apoptosis through activation of caspase pathways.
- Lung Cancer Studies : Preclinical trials showed that this compound significantly inhibited tumor growth in xenograft models of lung cancer by targeting FGFR signaling pathways.
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents enhances overall efficacy against resistant cancer types.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:
- Cyclization Reactions : Utilizing appropriate precursors under controlled conditions.
- Optimization for Yield and Purity : Employing catalysts and specific reaction conditions to enhance production efficiency.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate?
- Methodological Answer : Synthesis typically involves cyclization of pyridine precursors with amines, followed by functionalization. For example:
- Cyclization : Use precursors like amino acids and aldehydes to form the pyrrolidine core under reflux with catalysts (e.g., Pd/C) in polar solvents like DMF .
- Functionalization : Introduce the 4-amino group via nucleophilic substitution or reductive amination, followed by esterification to stabilize the carboxylate moiety .
- Key Considerations : Optimize reaction time and temperature to minimize side products. Validate intermediates via HPLC and NMR .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity >98% .
- Structural Confirmation : Employ H/C NMR to verify the pyrrolo[2,3-b]pyridine scaffold and FT-IR to confirm functional groups (e.g., NH stretch at ~3400 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight matching (e.g., [M+H] for CHNO) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer :
- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or oxidation of the amino group .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and track changes via HPLC .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model cyclization energetics and identify transition states. Software like Gaussian or ORCA can predict optimal catalysts (e.g., Brønsted acids) .
- Machine Learning : Train models on existing pyrrolopyridine syntheses to predict yields and side reactions under varying conditions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity Verification : Re-evaluate conflicting samples via recrystallization (e.g., using ethanol/water mixtures) and confirm purity with LC-MS .
- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects from experimental variability .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-amino group?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives (e.g., 4-nitro, 4-methyl) via palladium-catalyzed cross-coupling or alkylation .
- Biological Testing : Compare binding affinity (e.g., via SPR or fluorescence polarization) to targets like kinases or GPCRs. The 4-amino group may enhance hydrogen bonding in active sites .
Q. What methods improve solubility for in vivo studies without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Convert the methyl ester to a free carboxylic acid (via hydrolysis under basic conditions) to enhance hydrophilicity .
- Cocrystallization : Use coformers like cyclodextrins or amino acids to increase aqueous solubility while maintaining stability .
Q. How can researchers mitigate side reactions during functionalization of the 4-amino group?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
